[Amino(decylamino)methylidene]propanedinitrile
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Overview
Description
[Amino(decylamino)methylidene]propanedinitrile is an organic compound with the molecular formula C_13H_24N_4 It is a derivative of propanedinitrile, featuring an amino group and a decylamino group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(decylamino)methylidene]propanedinitrile typically involves a multi-step process. One common method is the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. In this case, the reaction involves decylamine, formaldehyde, and malononitrile. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[Amino(decylamino)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino and decylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
[Amino(decylamino)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Amino(decylamino)methylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The amino and decylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile groups can also participate in nucleophilic addition reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure with an amino group and an ether linkage.
Vinyl Chloride: Although structurally different, it shares some chemical reactivity with [Amino(decylamino)methylidene]propanedinitrile.
Uniqueness
This compound is unique due to its combination of amino and decylamino groups attached to a propanedinitrile backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74905-02-5 |
---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
2-[amino-(decylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H24N4/c1-2-3-4-5-6-7-8-9-10-18-14(17)13(11-15)12-16/h18H,2-10,17H2,1H3 |
InChI Key |
LXMUJOZWBFOZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=C(C#N)C#N)N |
Origin of Product |
United States |
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